

Inz-5: A Technical Guide for Fungal-Selective Cytochrome bc1 Inhibition

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Compound of Interest

Compound Name: Inz-5

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Abstract

In the persistent challenge against invasive fungal infections, particularly with the rise of antifungal resistance, the exploration of novel therapeutic targets is paramount. **Inz-5**, a potent and selective small-molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **Inz-5**, intended to facilitate further research and development in the field of antifungal therapeutics.

Chemical Structure and Properties

Inz-5 is an indazole derivative with the systematic IUPAC name 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole.[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties of **Inz-5**

Property	Value	Reference
IUPAC Name	3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole	[1]
CAS Number	1585214-21-6	[2]
Chemical Formula	C ₁₈ H ₁₄ F ₄ N ₆	[2]
Molecular Weight	390.34 g/mol	[2]
Appearance	Yellow to brown solid	[2][3]
Predicted pKa	1.39 ± 0.10	[2]
Predicted Boiling Point	529.6 ± 60.0 °C	[2]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[3]
Storage	Store as a solid at 4°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen.	[3]

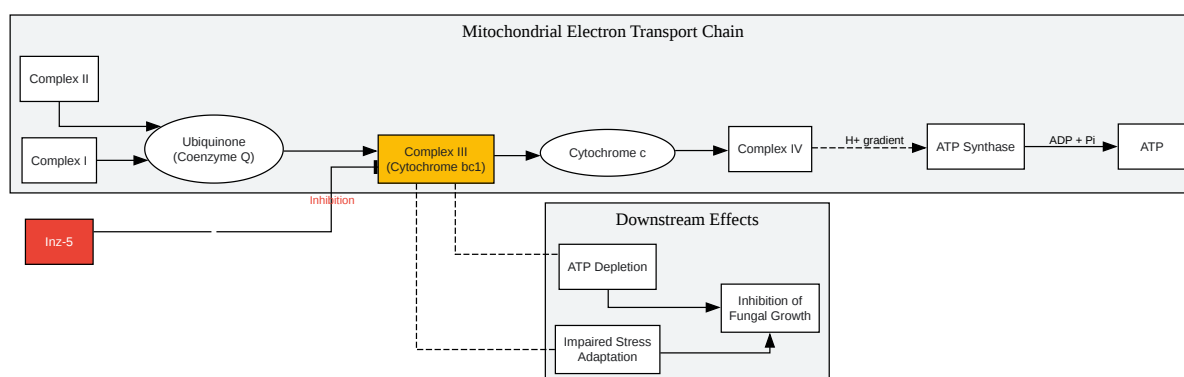
Mechanism of Action and Signaling Pathway

Inz-5 exerts its antifungal activity by selectively targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[4] This complex is a critical component for cellular respiration and ATP production in fungi.

Inz-5 binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[4] The disruption of the electron transport chain has two primary consequences for the fungal cell:

- **Inhibition of ATP Synthesis:** The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, **Inz-5** severely depletes the cell's main energy currency. [4]
- **Impaired Adaptation to Stress:** Pathogenic fungi, such as *Candida albicans*, rely on mitochondrial respiration to adapt to nutrient-limited environments, like the macrophage phagosome. Inhibition of the cytochrome bc1 complex by **Inz-5** compromises this metabolic flexibility, making the fungus more vulnerable to host immune defenses. [1][4]

The selectivity of **Inz-5** for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket. [4]



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Mechanism of action of **Inz-5** on the fungal mitochondrial electron transport chain.

Pharmacological Properties

In Vitro Efficacy

Inz-5 demonstrates potent inhibitory activity against a range of fungal pathogens. Its efficacy is particularly pronounced under conditions that necessitate respiratory metabolism.

Table 2: In Vitro Inhibitory Activity of **Inz-5**

Organism/Enzyme	Assay	IC ₅₀	Reference
Candida albicans	Cytochrome bc1 Inhibition	0.381 µM	[5]
Human (HEK293) cytochrome bc1	Cytochrome bc1 Inhibition	>10 µM	[5]
Selectivity (Human/Fungal)	~28-fold	[6]	

Synergistic Activity

A significant property of **Inz-5** is its ability to act synergistically with existing antifungal agents, such as fluconazole. The combination of **Inz-5** with fluconazole has been shown to convert the typically fungistatic action of fluconazole into a fungicidal one against *Candida albicans*.^[1] This combination also prevents the emergence of fluconazole resistance.^[1] In one study, the addition of 10 µM **Inz-5** to 32 mg/L fluconazole resulted in a 97% reduction in viable *C. albicans* colonies.^[1]

In Vivo Efficacy

While detailed quantitative in vivo data for **Inz-5** is still emerging, studies have shown that inhibition of the cytochrome bc1 complex curtails the virulence of *C. albicans* in mouse models.^[1] Pilot experiments indicated that **Inz-5** requires further optimization for systemic exposure and metabolic stability to achieve sufficient target engagement in mice.^[1] However, genetic models that mimic the effect of **Inz-5** (deletion of the RIP1 gene, which is part of the cytochrome bc1 complex) demonstrate a significant reduction in fungal burden in the brain and increased survival in a murine model of systemic candidiasis.^[1]

Pharmacokinetics and ADME

Inz-5 shows improved metabolic stability compared to its precursor, Inz-1. In a mouse liver microsomal assay, 19.5% of **Inz-5** remained after 15 minutes, a significant improvement over Inz-1 (<1% remaining).^[1]^[7] **Inz-5** was also found to be stable in human serum, with full recovery after 3 hours of incubation.^[1] Further optimization is needed to limit metabolism by hepatic CYP enzymes and improve systemic exposure.^[1]

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Assay for IC₅₀ Determination

This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.^[4]

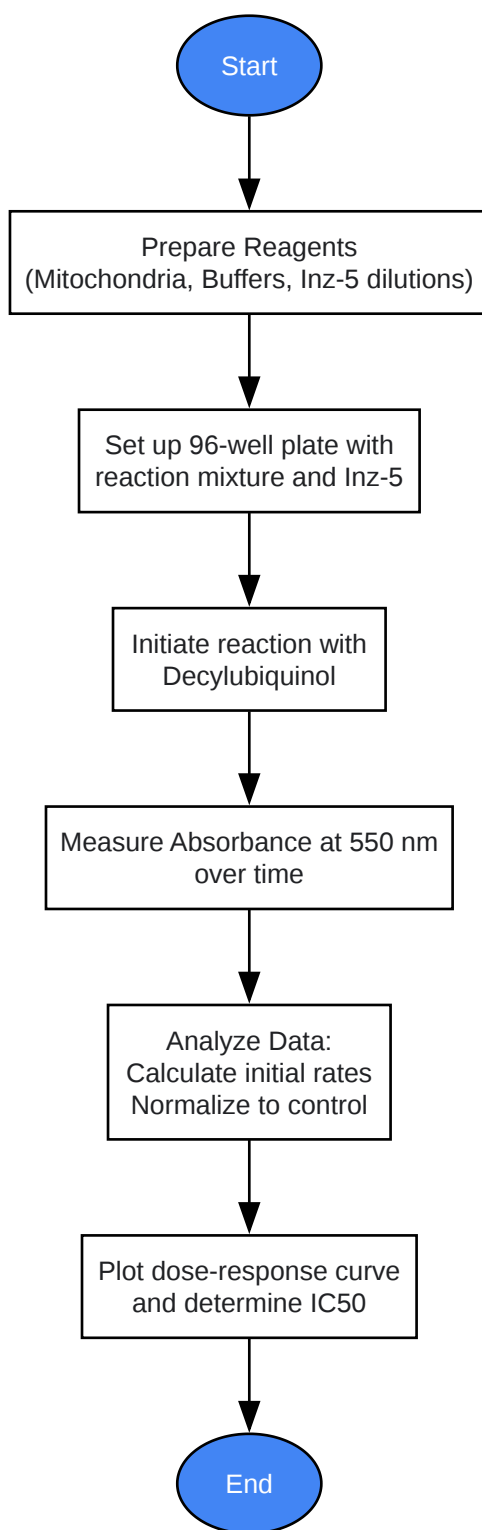
Materials:

- Purified yeast mitochondria (from *S. cerevisiae* or *C. albicans*)
- Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN
- Substrate Solution: 50 µM decylubiquinol in ethanol
- Cytochrome c solution: 50 µM in Assay Buffer
- Triton X-100 (10% solution)
- **Inz-5** (or other inhibitors) dissolved in DMSO
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

- Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.^[4]

- Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:
 - 180 μ L of Assay Buffer
 - 10 μ L of 50 μ M Cytochrome c solution
 - 2 μ L of Triton X-100 (10% solution) to permeabilize mitochondrial membranes
 - 1 μ L of **Inz-5** at various concentrations (or DMSO for control)
 - Add purified mitochondria to a final concentration of 5-10 μ g/mL.[4]
- Initiation of Reaction: Start the reaction by adding 5 μ L of the 50 μ M decylubiquinol substrate solution to each well.[4]
- Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[4]
- Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]



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Workflow for determining the IC₅₀ of **Inz-5** against cytochrome bc1.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.^[4]

Materials:

- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
- Fungal inoculum, standardized to a final concentration of 0.5×10^3 to 2.5×10^3 CFU/mL
- **Inz-5** dissolved in DMSO
- Sterile 96-well microplates
- Incubator (35°C)

Procedure:

- **Drug Dilution Preparation:** Prepare a series of 2-fold serial dilutions of **Inz-5** in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 μ L.^[4]
- **Inoculum Preparation:** Culture the fungal strain on a suitable agar plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.^[4]
- **Inoculation:** Add 100 μ L of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This will result in a final volume of 200 μ L per well.^[4]
- **Incubation:** Incubate the plate at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control well. This

can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm or 600 nm).[8]

In Vivo Efficacy Model: Murine Systemic Candidiasis

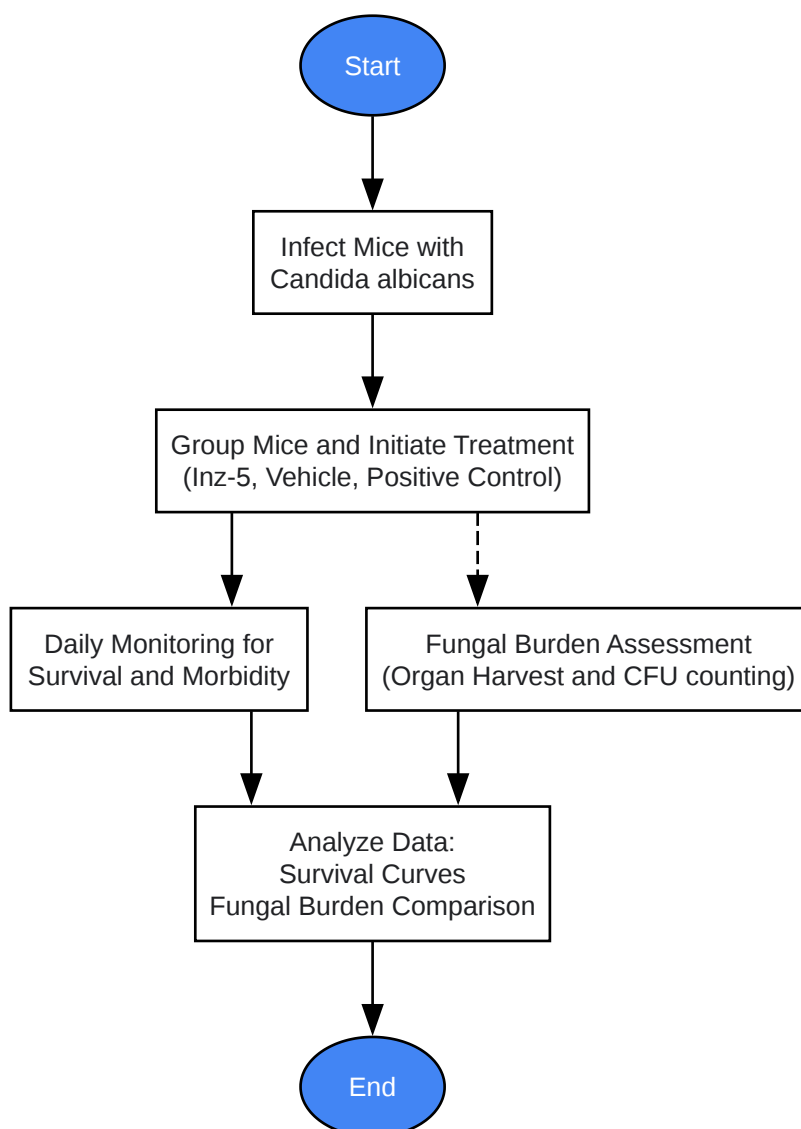
This is a general protocol for assessing the in vivo efficacy of antifungal agents.

Materials:

- Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
- *Candida albicans* strain (e.g., SC5314)
- **Inz-5** formulated for in vivo administration
- Vehicle control
- Positive control antifungal (e.g., fluconazole)

Procedure:

- **Infection:** Infect mice via intravenous (tail vein) injection with a standardized inoculum of *C. albicans* (e.g., 1×10^5 to 5×10^5 CFU/mouse).
- **Treatment:** Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer **Inz-5**, vehicle, and positive control at the desired dosages and routes (e.g., intraperitoneal or oral gavage) for a defined period (e.g., once daily for 7 days).
- **Monitoring:** Monitor mice daily for signs of morbidity and mortality for a specified period (e.g., 21-30 days). Record survival data.
- **Fungal Burden Assessment:** At a predetermined endpoint (e.g., day 4 or 8 post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., kidneys, brain, liver), homogenize them in sterile saline, and perform serial dilutions for plating on a suitable agar medium (e.g., YPD or Sabouraud Dextrose Agar). Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[1][9]



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General workflow for in vivo antifungal efficacy testing.

Conclusion

Inz-5 represents a significant advancement in the development of novel antifungal agents. Its selective inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its synergistic activity with established antifungals, highlights its potential to address the critical challenges of fungal drug resistance and virulence. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of **Inz-5** and related compounds.

Continued research into its in vivo efficacy, pharmacokinetics, and safety profile will be crucial in translating this promising molecule into a clinical reality.

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